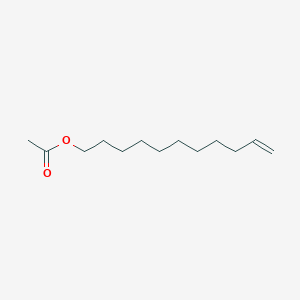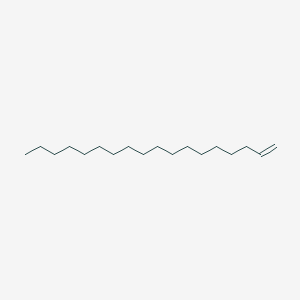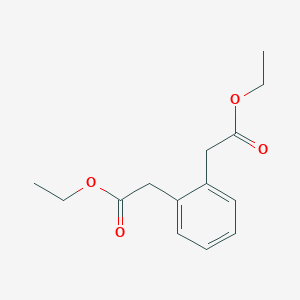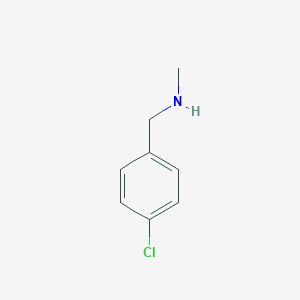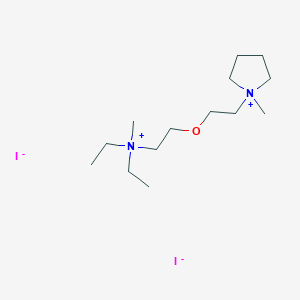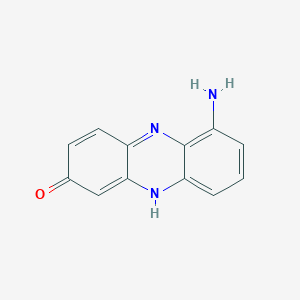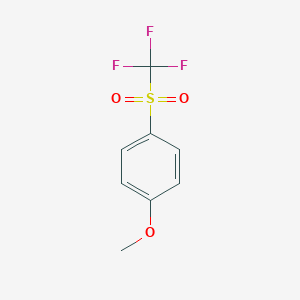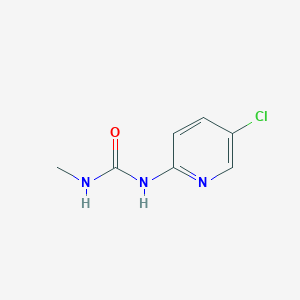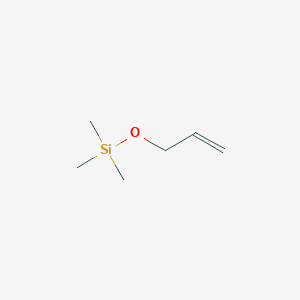![molecular formula C17H23NO B091609 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- CAS No. 19343-22-7](/img/structure/B91609.png)
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-, also known as NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. NAP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mechanism Of Action
The mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is not fully understood, but it is believed to act on a variety of targets in the body. 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to modulate the activity of a variety of enzymes and ion channels.
Biochemical And Physiological Effects
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have a variety of biochemical and physiological effects. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is its relative ease of synthesis and availability. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been extensively studied and its effects are well characterized. However, one limitation of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is that it may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to its intended target.
Future Directions
There are many potential future directions for research on 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. For example, further studies could be carried out to elucidate the exact mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. Additionally, studies could be conducted to investigate the potential therapeutic applications of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in a variety of disease states. Finally, research could be carried out to develop more potent and selective 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- analogs that may have even greater therapeutic potential.
Synthesis Methods
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- can be synthesized using a variety of methods, including the reduction of 1-nitro-2-naphthol with sodium borohydride and the reaction of 2-naphthol with isopropylamine and formaldehyde. The synthesis of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been the subject of extensive scientific research due to its potential applications in a variety of fields. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
CAS RN |
19343-22-7 |
|---|---|
Product Name |
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- |
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-naphthalen-1-yl-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO/c1-13(2)18-12-16(19)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
InChI Key |
WHZVFNNTTPVXIX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O |
synonyms |
α-[(Isopropylamino)methyl]-1-naphthalene-1-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



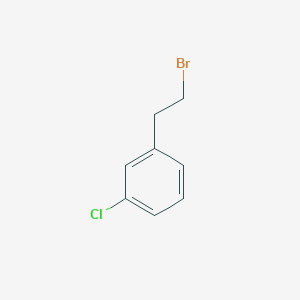
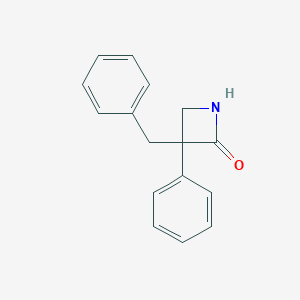
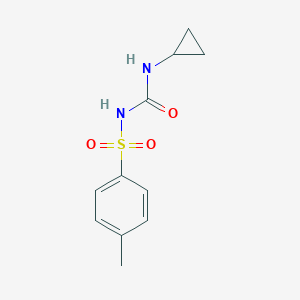

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
